molecular formula C21H22N2O2 B2836776 N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide CAS No. 851405-30-6

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2836776
CAS No.: 851405-30-6
M. Wt: 334.419
InChI Key: YGKHWAQKJMVGBW-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacologically active agent. The structure of this compound includes a quinoline moiety, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Alkylation: The quinoline derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group at the 2-position.

    Amidation: The final step involves the reaction of the alkylated quinoline with 2-(3-methylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, using reagents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinoline N-oxide.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the quinoline core.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its broad spectrum of biological activities.

    Chloroquine: A well-known antimalarial drug that also contains a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness: N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide is unique due to the specific substitution pattern on the quinoline ring and the presence of the acetamide group, which may confer distinct biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14-4-3-5-16(10-14)12-20(24)22-9-8-18-13-17-7-6-15(2)11-19(17)23-21(18)25/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKHWAQKJMVGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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